sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate
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Overview
Description
The compound with the identifier “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .
Chemical Reactions Analysis
Types of Reactions
The compound “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
The compound “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the coupling of amino acids and the formation of peptide bonds.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines . The proposed mechanism includes the formation of an intermediate complex that promotes the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” include:
Phosgene: Used in the preparation of “this compound” and has similar reactivity.
Imidazole: A key reagent in the synthesis of “this compound” and shares structural similarities.
Uniqueness
The uniqueness of “this compound” lies in its ability to act as a versatile reagent in organic synthesis, particularly in the formation of peptide bonds. Its stability and ease of handling make it a preferred choice over other reagents like acid chlorides .
Properties
IUPAC Name |
sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTSCADIYLSZEU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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